(3-Aminophenyl)(morpholino)methanone
CAS No.: 104775-65-7
Cat. No.: VC21274374
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104775-65-7 |
---|---|
Molecular Formula | C11H14N2O2 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | (3-aminophenyl)-morpholin-4-ylmethanone |
Standard InChI | InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2 |
Standard InChI Key | RFFVEVKGZGRRCP-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=O)C2=CC(=CC=C2)N |
Canonical SMILES | C1COCCN1C(=O)C2=CC(=CC=C2)N |
Introduction
Chemical Identity and Structure
(3-Aminophenyl)(morpholino)methanone is characterized by its amino group at the meta position of the benzene ring and a morpholine amide functionality. The compound's dual functional groups make it particularly valuable in synthetic chemistry and pharmaceutical applications.
Basic Chemical Information
The compound possesses specific chemical properties that define its behavior and applications in various contexts.
Table 1: Chemical Identity of (3-Aminophenyl)(morpholino)methanone
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in research and industrial processes.
Physical Characteristics
The compound exhibits specific physical properties that influence its behavior under various conditions and applications.
Table 2: Physical Properties of (3-Aminophenyl)(morpholino)methanone
Property | Value |
---|---|
Physical State | Solid |
Color | No data available |
Odor | No data available |
Density | 1.228 g/cm³ |
Recommended Storage Temperature | 2-8°C |
Chemical Reactivity
The compound's reactivity is largely determined by its two principal functional groups: the aromatic amine and the morpholine amide. The amino group at the meta position can participate in various reactions typical of aromatic amines, including:
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Diazotization reactions
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Acylation and alkylation processes
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Coupling reactions for further functionalization
Synthesis Methods
Several synthetic routes have been developed to produce (3-aminophenyl)(morpholino)methanone, each with specific advantages depending on the starting materials and desired scale.
Synthesis from Benzotrichloride
A documented synthetic approach utilizes benzotrichloride as a precursor through a four-step process to obtain the target molecule .
Table 3: Synthesis Steps from Benzotrichloride
Step | Process | Reagents/Conditions | Intermediate/Product |
---|---|---|---|
1 | Nitration | Benzotrichloride | meta-Nitrobenzoic acid |
2 | Chlorination | Thionyl chloride | meta-Nitrobenzoyl chloride |
3 | Condensation | Morpholine | Nitrophenyl-morpholine intermediate |
4 | Reduction | Iron and HCl | (3-Aminophenyl)(morpholino)methanone |
This approach is particularly valuable as it employs readily available starting materials and follows established chemical transformations to achieve the desired regiochemistry .
Applications in Pharmaceutical Research
The compound's structural features make it particularly valuable in pharmaceutical development and other specialized applications.
Role as a Pharmaceutical Intermediate
Hazard Statements and Precautionary Measures
The compound is associated with specific hazard statements and requires implementation of appropriate precautionary measures to ensure safe handling.
Table 5: Hazard Statements and Precautionary Measures
Hazard Statements | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Supplier | Product Number | Quantity | Price (USD) |
---|---|---|---|
TRC | A637943 | 50 mg | $60 |
Matrix Scientific | 019781 | 1 g | $69 |
AK Scientific | X8726 | Not specified | Not specified |
Analytical Characterization
For quality control and research purposes, various analytical methods can be employed to characterize (3-aminophenyl)(morpholino)methanone.
Spectroscopic Analysis
Standard spectroscopic techniques typically used for structural confirmation and purity assessment include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Characteristic signals for aromatic protons, morpholine ring protons, and amino group protons in ¹H-NMR
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Distinctive carbonyl carbon signal in ¹³C-NMR
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Infrared (IR) Spectroscopy
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Characteristic absorption bands for N-H stretching (amino group)
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C=O stretching (amide)
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C-O-C stretching (morpholine)
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Mass Spectrometry
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Molecular ion peak corresponding to the molecular weight of 206.24 g/mol
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Fragmentation pattern showing characteristic cleavage of the morpholine ring
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